1-Azaspiro[3.4]octan-2-one
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Overview
Description
1-Azaspiro[34]octan-2-one is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into a bicyclic framework
Preparation Methods
The synthesis of 1-Azaspiro[3.4]octan-2-one can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This can be done using readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the formation of the spirocyclic structure .
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure efficiency and safety. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
1-Azaspiro[3.4]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in amines or alcohols .
Scientific Research Applications
1-Azaspiro[3.4]octan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to our understanding of biological processes and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.4]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. This can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the specific interactions involved .
Comparison with Similar Compounds
1-Azaspiro[3.4]octan-2-one can be compared with other spirocyclic compounds, such as:
2-Azaspiro[3.4]octane: Similar in structure but lacks the carbonyl group, leading to different reactivity and applications.
1-Oxa-2-azaspiro[2.5]octane:
2,6-Diazaspiro[3.4]octan-7-one: Features an additional nitrogen atom, making it a potent sigma-1 receptor antagonist with applications in pain management and addiction treatment.
Properties
IUPAC Name |
1-azaspiro[3.4]octan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-5-7(8-6)3-1-2-4-7/h1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKIPVAKILSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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